N-(5-nitro-2-thiazolyl)-4-(trifluoromethyl)-benzamide
Overview
Description
CAY10784, also known by its formal name N-(5-nitro-2-thiazolyl)-4-(trifluoromethyl)benzamide , is a small molecule inhibitor. It falls within the category of STAT3 inhibitors, which target the signal transducer and activator of transcription 3 (STAT3) pathway
Preparation Methods
Synthetic Routes:
The synthetic route for CAY10784 involves the following steps:
Thiazole Nitration:
Benzamide Derivatization: The benzene ring is then functionalized with a trifluoromethyl group.
Final Compound Formation: The two functional groups are combined to form CAY10784.
Reaction Conditions:
- Solubility: CAY10784 is a crystalline solid, soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.
- λmax: Absorption maxima occur at 232 nm and 342 nm.
Chemical Reactions Analysis
CAY10784 undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic aromatic substitution reactions using strong bases like sodium hydroxide (NaOH).
Major products formed from these reactions depend on the specific reaction conditions and substituents.
Scientific Research Applications
CAY10784 has found applications in:
Cancer Research: It inhibits proliferation in various cancer cell lines, including HeLa, A549, and HL-60 cells.
Antimicrobial Activity: Active against Helicobacter pylori and Campylobacter jejuni.
Mechanism of Action
CAY10784’s mechanism involves targeting STAT3, a transcription factor implicated in cell survival, proliferation, and immune response. By inhibiting STAT3 activation, it disrupts downstream signaling pathways, affecting cell growth and survival.
Comparison with Similar Compounds
CAY10784 stands out due to its unique trifluoromethyl-benzamide structure. Similar compounds include WP1066 (from which it is derived) and other STAT3 inhibitors.
Properties
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O3S/c12-11(13,14)7-3-1-6(2-4-7)9(18)16-10-15-5-8(21-10)17(19)20/h1-5H,(H,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCGJKNZQDBZFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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